

Technical Guide: Physicochemical Properties and Stability of 4,5-Difluoro-1H-indole

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Compound of Interest

Compound Name: 4,5-difluoro-1H-indole

Cat. No.: B1343729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of **4,5-difluoro-1H-indole**. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computational data with established experimental protocols that can be applied to determine the precise properties of this compound.

Core Physicochemical Properties

4,5-Difluoro-1H-indole is a fluorinated derivative of indole, a prominent scaffold in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making this compound of interest in drug discovery and materials science.[1][2]

Structural and General Properties

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₂ N	PubChem
Molecular Weight	153.13 g/mol	PubChem[3], CymitQuimica
Appearance	Solid	CymitQuimica[4]
CAS Number	247564-63-2	PubChem[3]

Calculated Physicochemical Data

The following table summarizes key physicochemical properties of **4,5-difluoro-1H-indole** that have been predicted using computational models. It is crucial to note that these are not experimentally determined values and should be confirmed through laboratory analysis.

Property	Calculated Value	Source
XLogP3	2.2	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	0	PubChem[3]
Exact Mass	153.03900549 Da	PubChem[3]
Topological Polar Surface Area	15.8 Å ²	PubChem[3]

Note: Experimental data for melting point, boiling point, pKa, and aqueous solubility for **4,5-difluoro-1H-indole** are not readily available in the surveyed scientific literature. The following sections provide detailed protocols for the experimental determination of these crucial parameters. For comparison, the boiling point of a similar compound, 5,7-difluoro-1H-indole, has been reported as 253.2 ± 20.0 °C at 760 mmHg.[5]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, storage conditions, and formulation. While specific stability studies on **4,5-difluoro-1H-indole** are not publicly available, the general stability of indole derivatives and the influence of fluorination provide valuable insights.

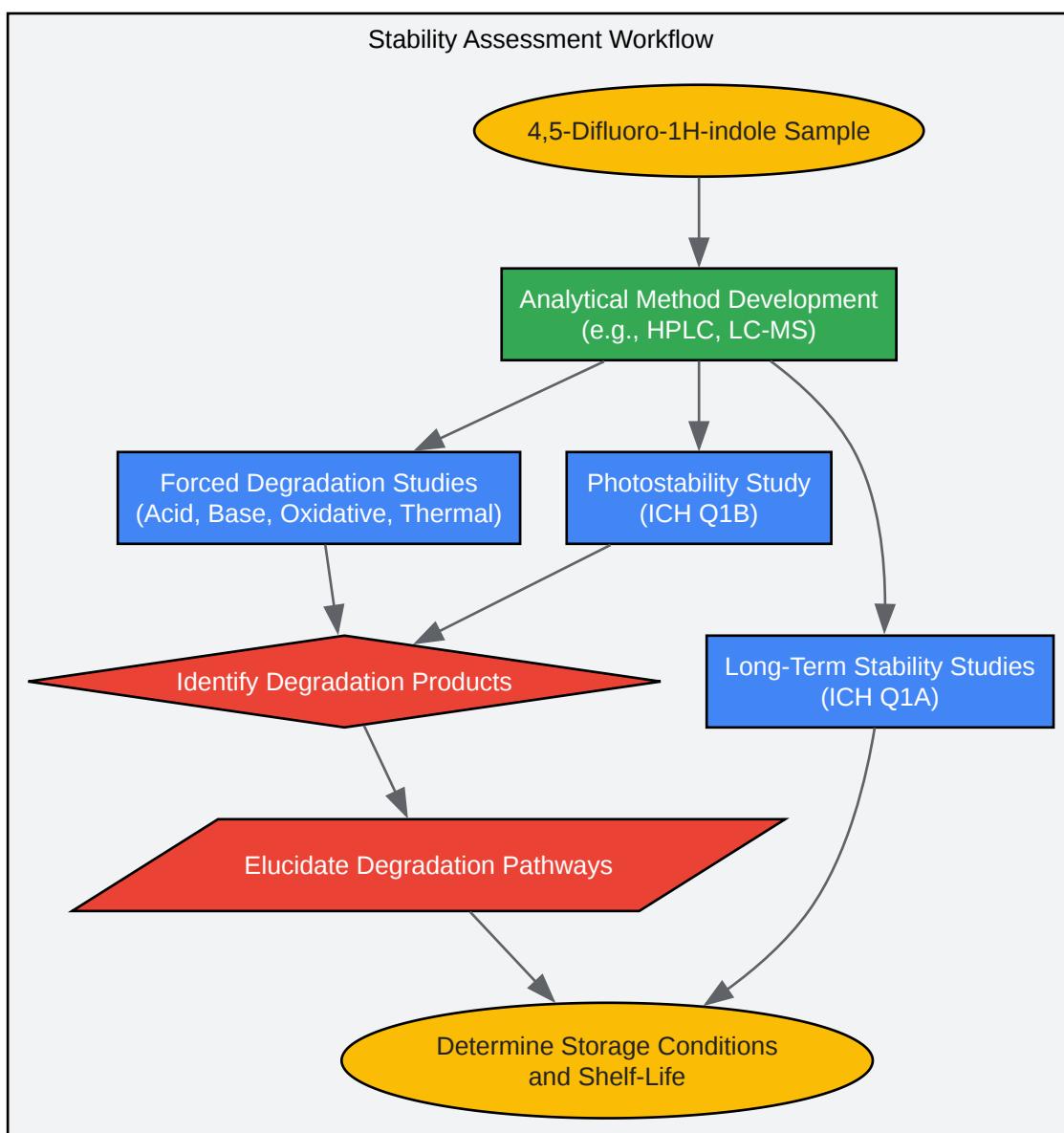
Indole and its derivatives can be susceptible to oxidative degradation.[6][7][8][9][10] The introduction of fluorine atoms into organic molecules is a common strategy to enhance thermal and metabolic stability due to the high bond energy of the C-F bond.[1][11]

Potential Degradation Pathways

Based on the known chemistry of indoles, potential degradation of **4,5-difluoro-1H-indole** could occur through the following pathways:

- Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of oxindole derivatives and subsequent ring-opening products.[6][7][8][9]
- Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of indole-containing compounds.[12][13][14] Photostability testing is crucial to determine the need for light-protective packaging.

The following diagram illustrates a logical workflow for assessing the stability of **4,5-difluoro-1H-indole**.



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Workflow for Stability Assessment

Experimental Protocols

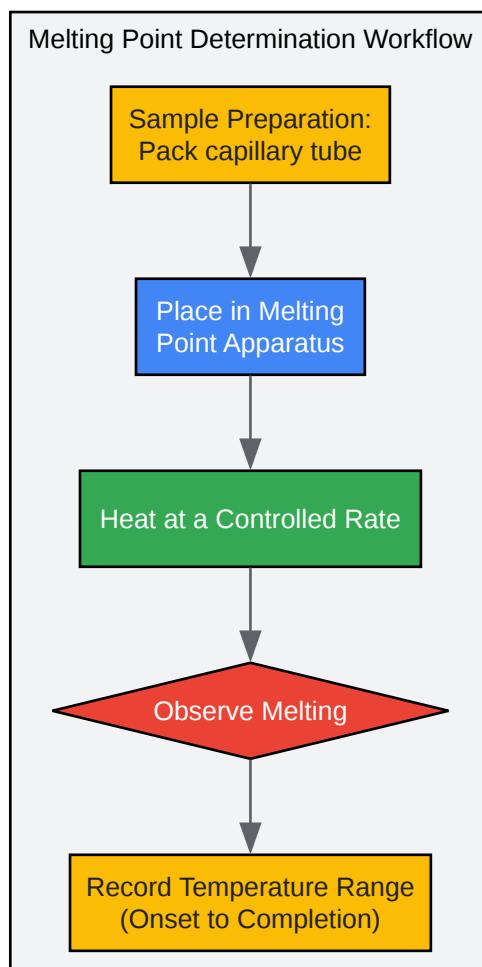
The following sections detail standard experimental procedures for determining the key physicochemical properties of **4,5-difluoro-1H-indole**.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology:

- Sample Preparation: A small amount of finely powdered **4,5-difluoro-1H-indole** is packed into a capillary tube, which is sealed at one end.[15][16]
- Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.[17]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.[15]
 - The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more accurate measurement.[18]
 - The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[18]



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Melting Point Determination Workflow

Boiling Point Determination

For compounds that are liquid at or near room temperature or for solids with a relatively low melting point, the boiling point is a key characteristic. Since **4,5-difluoro-1H-indole** is a solid, its boiling point would likely be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

- Apparatus: A micro-distillation apparatus suitable for small sample sizes and vacuum application is required.[19][20] A digital thermometer and a manometer are also necessary.

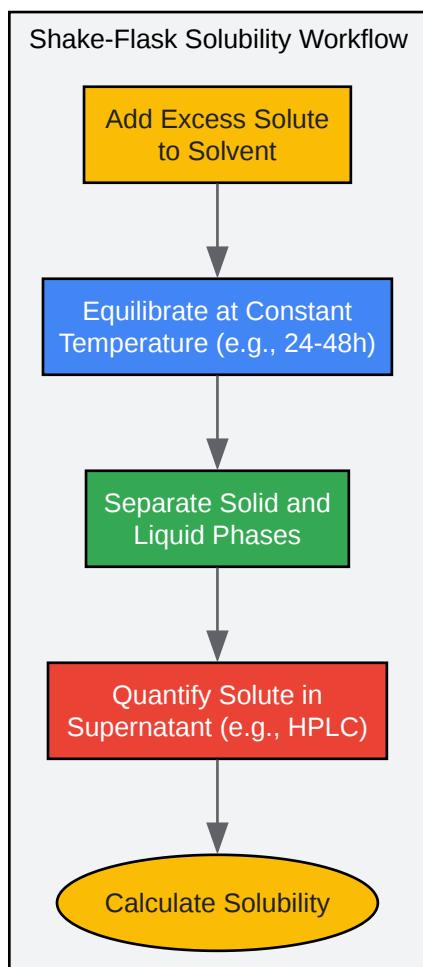
- Procedure:
 - A small amount of the sample is placed in a distillation flask.
 - The system is evacuated to a specific, stable pressure.
 - The sample is heated gradually.[21][22]
 - The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[22]
 - A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.[19]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[23][24][25]

Methodology:

- Preparation of Saturated Solution: An excess amount of **4,5-difluoro-1H-indole** is added to a known volume of purified water or a relevant buffer solution in a sealed container.[23]
- Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[24]
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[25][26]
- Quantification: The concentration of **4,5-difluoro-1H-indole** in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[26]
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.



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Shake-Flask Solubility Workflow

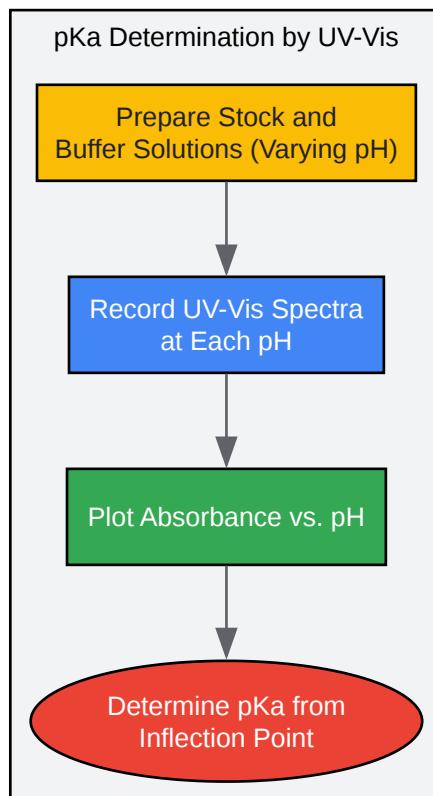
pKa Determination (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological activity. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore close to the ionization center.[\[27\]](#)

Methodology:

- Preparation of Solutions: A stock solution of **4,5-difluoro-1H-indole** is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions covering a wide pH range are also prepared.[\[27\]](#)

- UV-Vis Measurements: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each pH.[28]
- Data Analysis:
 - The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.[29][30]
 - The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[30]
 - Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[30][31]



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